molecular formula C11H19NO B13613564 8,8-Dimethyl-2-azaspiro[4.5]decan-3-one

8,8-Dimethyl-2-azaspiro[4.5]decan-3-one

Katalognummer: B13613564
Molekulargewicht: 181.27 g/mol
InChI-Schlüssel: OQENIJBCSUDPEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8-Dimethyl-2-azaspiro[45]decan-3-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a cyclohexane ring and a piperidine ring

Vorbereitungsmethoden

The synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decan-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Analyse Chemischer Reaktionen

8,8-Dimethyl-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8,8-Dimethyl-2-azaspiro[4.5]decan-3-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8,8-Dimethyl-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

8,8-Dimethyl-2-azaspiro[4.5]decan-3-one can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H19NO

Molekulargewicht

181.27 g/mol

IUPAC-Name

8,8-dimethyl-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C11H19NO/c1-10(2)3-5-11(6-4-10)7-9(13)12-8-11/h3-8H2,1-2H3,(H,12,13)

InChI-Schlüssel

OQENIJBCSUDPEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2(CC1)CC(=O)NC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.